molecular formula C12H11N3O B11889217 5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline

5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11889217
M. Wt: 213.23 g/mol
InChI Key: HEBLOAIDDDEDBI-UHFFFAOYSA-N
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Description

5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

5-ethoxy-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C12H11N3O/c1-2-16-11-7-12-14-13-8-15(12)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3

InChI Key

HEBLOAIDDDEDBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NN=CN2C3=CC=CC=C31

Origin of Product

United States

The Strategic Importance of Triazole Fused Quinoline Scaffolds in Modern Medicinal Chemistry

The fusion of a triazole ring with a quinoline (B57606) nucleus creates a heterocyclic system of considerable interest in contemporary drug discovery. nih.gov Both quinoline and triazole are recognized as "privileged scaffolds" due to their recurring presence in a wide array of pharmacologically active compounds. nih.govmdpi.com The quinoline core is a versatile pharmacophore known for its broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov Similarly, the triazole nucleus is an integral feature in numerous drug categories, contributing to antimicrobial, anticonvulsant, antineoplastic, and anti-inflammatory activities, among others. mdpi.com

The combination of these two pharmacophores into a single, rigid tricyclic structure, such as a triazoloquinoline, can lead to compounds with unique and potent biological profiles. This molecular hybridization is a strategic approach in medicinal chemistry aimed at enhancing biological activity, improving pharmacokinetic properties, and potentially overcoming drug resistance. Research has demonstrated that triazole-fused quinoline derivatives exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, analgesic, and anti-inflammatory actions. nih.govualberta.canih.govnih.gov The structural diversity achievable through substitution on this fused scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their biological effects for various therapeutic targets. nih.gov

The Trajectory of Academic Inquiry Intoresearchgate.netnih.govualberta.catriazolo 4,3 a Quinoline Derivatives

Academic research into the researchgate.netnih.govualberta.catriazolo[4,3-a]quinoline scaffold has progressed from initial synthetic explorations to targeted investigations of its therapeutic potential. Early studies, such as those in the early 2000s, focused on the synthesis of various derivatives and a broad screening of their pharmacological activities. For instance, a 2001 study described the synthesis of a series of researchgate.netnih.govualberta.catriazolo[4,3-a]quinoline derivatives and evaluated their anti-inflammatory and analgesic properties in vivo. nih.gov

Subsequent research efforts began to concentrate on more specific therapeutic applications. By the late 2000s, a significant area of investigation emerged focusing on the anticonvulsant properties of this scaffold. A 2007 study, for example, designed and synthesized a series of 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines, identifying compounds with potent anticonvulsant effects in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. ualberta.ca This evolution in research highlights a shift from general discovery to more focused, hypothesis-driven investigations aimed at developing agents for specific neurological disorders. The core structure has also been explored for its potential in creating antiviral and antimicrobial agents, further broadening its field of academic inquiry. researchgate.net

Spotlight on 5 Alkoxy Researchgate.netnih.govualberta.catriazolo 4,3 a Quinoline Derivatives

Strategic Design of Precursors and Starting Materials for Ring System Construction

The synthesis of the eurekaselect.comnih.govtriazolo[4,3-a]quinoline core hinges on the careful selection and preparation of appropriate precursors. A common and effective strategy involves the use of quinoline-based starting materials that can be subsequently cyclized to form the triazole ring.

A key precursor for the synthesis of the target scaffold is 2-hydrazinoquinoline (B107646) . This intermediate is typically prepared from the corresponding 2-chloroquinoline (B121035) derivative through reaction with hydrazine (B178648) hydrate. researchgate.net The 2-chloroquinolines themselves can be synthesized via methods like the Vilsmeier-Haack formylation of N-arylacetamides. researchgate.net

Another important class of starting materials are 3,4-dihydroquinolin-2(1H)-thiones . These can be synthesized through the sulfurization of the corresponding quinolin-2-ones, often using reagents like Lawesson's reagent. The thione functionality provides a reactive handle for subsequent cyclization reactions.

For the construction of more complex analogues, substituted anilines and various aldehydes or ketones serve as fundamental building blocks. rsc.orgpharmaguideline.com For instance, the reaction of anilines with β-keto esters can lead to the formation of quinolin-4-ones, which can be further modified. pharmaguideline.commdpi.com The choice of substituents on these initial materials is crucial as it dictates the final substitution pattern of the triazoloquinoline system.

The strategic design of these precursors is paramount for achieving the desired substitution pattern and ensuring high yields in the subsequent cyclization steps. The reactivity of the chosen starting materials directly influences the choice of reaction conditions and pathways for the construction of the fused heterocyclic system.

Key Reaction Pathways and Cyclization Protocols Leading to theeurekaselect.comnih.govjazanu.edu.saTriazolo[4,3-a]quinoline Core

The construction of the eurekaselect.comnih.govtriazolo[4,3-a]quinoline ring system is primarily achieved through the cyclization of suitably functionalized quinoline (B57606) precursors. Several methods have been developed, ranging from traditional thermal cyclizations to modern microwave-assisted protocols.

Traditional Synthetic Routes

A prevalent traditional method for synthesizing the eurekaselect.comnih.govtriazolo[4,3-a]quinoline core involves the oxidative cyclization of 2-pyridylhydrazones. mdpi.com These hydrazones are typically formed by the condensation of 2-hydrazinoquinoline with an appropriate aldehyde or ketone. researchgate.net The subsequent cyclization can be promoted by various oxidizing agents. For instance, iodobenzene (B50100) diacetate (IBD) in dichloromethane (B109758) has been effectively used for this transformation.

Another established route involves the reaction of 2-hydrazinoquinoline with orthoesters. nih.gov This condensation reaction, often carried out under reflux, leads to the formation of the triazole ring fused to the quinoline core. Similarly, the cyclocondensation of 3,4-dihydroquinolin-2(1H)-thiones with acid hydrazides provides an alternative pathway to the desired scaffold.

These traditional methods often require elevated temperatures and extended reaction times. While effective, the development of more efficient and environmentally benign procedures has been a key focus of modern synthetic chemistry.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enhance regioselectivity. eurekaselect.comresearchgate.net In the context of triazoloquinoline synthesis, microwave irradiation has been shown to dramatically reduce reaction times compared to conventional heating methods. researchgate.net

For example, the synthesis of eurekaselect.comnih.govtriazolo[3,4-b]quinazolin-5(1H)-ones, a related heterocyclic system, was completed in minutes under microwave conditions without affecting the regioselectivity of the reaction. eurekaselect.com This suggests that similar enhancements can be expected for the synthesis of eurekaselect.comnih.govtriazolo[4,3-a]quinolines. The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively, leading to faster and cleaner reactions. The application of microwave technology represents a significant advancement in the synthesis of these complex heterocyclic systems, offering a greener and more efficient alternative to traditional methods. researchgate.net

Regiochemical Considerations in Synthesis of Fused Systems

The formation of fused heterocyclic systems like triazoloquinolines often presents challenges in controlling regioselectivity, as multiple isomers can potentially be formed. researchgate.net The regiochemical outcome of the cyclization reaction is highly dependent on the nature of the starting materials, the reaction conditions, and the catalysts employed.

For instance, in the synthesis of 2-(piperidin-1-yl) quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives through a one-pot three-component reaction, the choice of catalyst was found to be critical in determining the regioselectivity. researchgate.netrsc.org L-proline was identified as the most effective catalyst for achieving the desired regioselectivity. researchgate.netrsc.org

Similarly, in the synthesis of eurekaselect.comnih.govtriazolo[4,3-c]quinazolines, the reaction of 2-(4-bromophenyl)-4-hydrazinoquinazoline (B5836991) with orthoesters in neutral or solvent-free conditions leads to the [4,3-c] annulated products. nih.gov However, conducting the reaction in acidic media results in a Dimroth rearrangement, yielding the isomeric [1,5-c]quinazolines. nih.gov This highlights the profound influence of reaction conditions on the regiochemical outcome. Careful control over these factors is therefore essential to selectively synthesize the desired isomer of the triazoloquinoline system.

Methodologies for Introducing the 5-Ethoxy Moiety and Other Alkoxy Substitutions

The introduction of an ethoxy group, specifically at the 5-position of the eurekaselect.comnih.govtriazolo[4,3-a]quinoline core, requires strategic planning, often involving the functionalization of the quinoline ring either before or after the formation of the triazole ring.

A common approach to introduce alkoxy groups onto a quinoline ring is through nucleophilic substitution of a suitable leaving group, such as a halogen, at the desired position. For the synthesis of 5-ethoxy derivatives, a precursor such as 5-chloro- eurekaselect.comnih.govtriazolo[4,3-a]quinoline could be reacted with sodium ethoxide.

Alternatively, the alkoxy group can be introduced at an earlier stage of the synthesis. For example, starting with a substituted aniline (B41778) bearing a methoxy or ethoxy group at the appropriate position can lead to the desired alkoxy-substituted quinoline core after cyclization. The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, can be utilized to synthesize quinoline-4-carboxylic acids with substituents on the benzene (B151609) ring. pharmaguideline.com

Another method involves the O-alkylation of a precursor with a hydroxyl group at the 5-position. For instance, the synthesis of 5-methoxy-2-phenyl-1,2,4-triazolo[1,5-a]quinoline has been achieved by dissolving the corresponding 5-hydroxy precursor in dimethylformamide and treating it with sodium hydride followed by methyl iodide. prepchem.com A similar approach could be employed for the introduction of an ethoxy group using ethyl iodide.

Spectroscopic and Analytical Techniques for Compound Verification in Academic Synthesis

The structural elucidation and verification of newly synthesized compounds like 5-Ethoxy- eurekaselect.comnih.govtriazolo[4,3-a]quinoline are crucial steps in the synthetic process. A combination of spectroscopic and analytical techniques is employed to unambiguously confirm the identity and purity of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. 1H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. nih.govnih.gov 13C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. researchgate.netnih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further elucidate the connectivity between protons and carbons. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.netnih.gov Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in the molecule, such as C=O, C=N, and C-O bonds, by detecting their characteristic vibrational frequencies. researchgate.netekb.eg

Elemental Analysis provides the percentage composition of the elements (C, H, N, etc.) in the compound, which can be compared with the calculated values for the proposed structure to confirm its empirical formula. nih.govekb.eg

X-ray Crystallography offers the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal of the compound. eurekaselect.comnih.gov This technique provides unambiguous confirmation of the connectivity and stereochemistry of the molecule.

The following table summarizes typical spectroscopic data that would be expected for a eurekaselect.comnih.govtriazolo[4,3-a]quinoline derivative, although specific values for the 5-ethoxy derivative are not available in the provided search results.

Technique Observed Data Interpretation
1H NMRChemical shifts (δ) and coupling constants (J) for aromatic and aliphatic protons.Confirms the proton environment and connectivity within the fused ring system and substituents.
13C NMRChemical shifts (δ) for all carbon atoms.Elucidates the carbon framework of the molecule.
Mass SpecMolecular ion peak (M+) or protonated molecular ion peak ([M+H]+).Determines the molecular weight of the compound.
IRCharacteristic absorption bands for functional groups.Identifies the presence of key functional groups like C=N, C-O, etc.

Investigation of Anticonvulsant Activity in Preclinical Models.nih.govnih.govekb.egnih.govnih.govualberta.ca

The anticonvulsant potential of triazoloquinoline derivatives has been a significant area of research, with studies employing both electrically and chemically induced seizure models to elucidate their efficacy and mechanism of action.

Assessment in Maximal Electroshock Seizure (MES) Models.nih.govnih.govekb.egnih.govnih.govualberta.ca

The maximal electroshock (MES) test is a primary screening tool for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures. nih.gov In this model, seizures are induced by applying an alternating electrical current through corneal electrodes. ualberta.ca The abolition of the hind-limb tonic-extensor component of the seizure is a key indicator of anticonvulsant protection. ualberta.ca

A series of 5-alkoxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline derivatives were synthesized and evaluated for their anticonvulsant activities using the MES test. nih.gov Among these, 5-hexyloxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline (3f) emerged as a highly potent anticonvulsant. nih.gov Another derivative, 5-benzyloxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline (3j), also demonstrated notable activity in the MES test. nih.gov Further studies on related structures, such as 7-alkoxy-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline-1(2H)-ones, identified 7-benzyloxyl-4,5-dihydro- nih.govnih.govresearchgate.netthiazolo[4,3-a]quinoline-1(2H)-one (3f) as a particularly active compound with low toxicity in the anti-MES potency test. nih.gov

Similarly, research on 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline showed it to have a strong anticonvulsant effect in the anti-MES test. ualberta.ca The evaluation of various 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also revealed that a majority of the synthesized compounds exhibited anti-MES activities. nih.gov These findings highlight the potential of the triazoloquinoline scaffold in developing new anticonvulsant agents.

Evaluation in Chemically Induced Seizure Models.nih.govnih.govekb.egnih.govnih.gov

To further understand the anticonvulsant profile of these derivatives, they were tested in various chemically induced seizure models. These models help to elucidate the potential mechanisms of action of the compounds.

Pentylenetetrazole (PTZ) Model: The subcutaneous pentylenetetrazole (scPTZ) test is used to identify compounds that can raise the seizure threshold. ualberta.ca 5-benzyloxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline (3j) was evaluated in the pentylenetetrazole test to explore its mechanism of anticonvulsant activity. nih.gov Another derivative, 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline, also showed a potent anticonvulsant effect in the anti-PTZ test. ualberta.ca In contrast, a related compound, MDL 27,531, was found to block pentylenetetrazol-induced seizures, but with a higher ED50 value compared to its effect on strychnine-induced seizures. nih.gov

Isoniazid, Thiosemicarbazide, and 3-mercaptopropionic acid Models: To investigate the mechanism of action further, 5-benzyloxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline (3j) was also tested in seizure models induced by isoniazid, thiosemicarbazide, and 3-mercaptopropionic acid. nih.gov These convulsants are known to interfere with GABAergic neurotransmission. For instance, 3-mercaptopropionic acid is a convulsant used to develop chemical seizure models. nih.govnih.gov Studies on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones showed that pretreatment with thiosemicarbazide, an inhibitor of GABA synthesis, significantly reduced the anticonvulsant activity of compound 4g in the MES model, suggesting a GABAergic mechanism. nih.gov

Strychnine Model: Strychnine is a potent convulsant that acts by antagonizing glycine (B1666218) receptors, which are crucial for postsynaptic inhibition in the spinal cord and brainstem. nih.gov The evaluation of 5-benzyloxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline (3j) in the strychnine-induced seizure test helps to determine if the compound interacts with the glycinergic system. nih.gov A different triazole derivative, MDL 27,531, was found to be highly selective in antagonizing strychnine-induced seizures, suggesting it may act as a functional glycine receptor agonist. nih.gov This selectivity distinguishes it from other anticonvulsants like diazepam and valproic acid. nih.gov

Antimicrobial Spectrum and Potency Assessments.nih.govworldscientificnews.comderpharmachemica.commicrobiologyjournal.orgrsc.org

The antimicrobial properties of triazoloquinoline derivatives have been investigated against a range of bacterial and fungal pathogens, revealing a broad spectrum of activity for some compounds.

Antibacterial Efficacy Studies.nih.govderpharmachemica.commicrobiologyjournal.org

Several studies have screened triazoloquinoline and related triazoloquinazoline derivatives for their in vitro antibacterial activity. The synthesized compounds are typically tested against a panel of Gram-positive and Gram-negative bacteria. For instance, triazoloquinazolinone derivatives have been evaluated against bacterial species such as S. aureus, B. subtilis, S. typhi, E. coli, V. cholerae, and K. pneumonia.

In one study, novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives showed high activity against P. aeruginosa. nih.gov Another study on 1,2,4-triazolo[4,3-a]quinoxalines found that all the new compounds were very active against P. aeruginosa, with some being twice as active as ampicillin. rsc.org Furthermore, certain triazolo[1,5-a]quinoline derivatives demonstrated high activity against Escherichia coli and Bacillus cereus. researchgate.net The search for new antibacterial agents is driven by the increasing prevalence of drug-resistant bacterial strains. nih.gov

Antifungal Efficacy Studies.nih.govderpharmachemica.commicrobiologyjournal.org

The antifungal potential of triazoloquinoline derivatives has also been a subject of investigation, with many compounds showing promising activity against various fungal strains. The in vitro antifungal screening of newly synthesized triazoles is often conducted using the disc diffusion method against fungi like Candida albicans, Aspergillus niger, and Fusarium oxysporum. microbiologyjournal.org

Triazoloquinazolinone derivatives have been shown to inhibit the growth of several fungal strains, including Aspergillus flavus, Aspergillus niger, Candida albicans, Mucor, Candida 6, and Rhizopus. In a study of 1,2,3-triazole derivatives of 8-hydroxyquinoline, two compounds, 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol (12) and 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol (16), were particularly promising, with low minimum inhibitory concentration (MIC) values against yeasts and dermatophytes. nih.gov Another study reported that certain triazolo[1,5-a]quinoline derivatives exhibited strong activity against Fusarium sp. and Rhizoctonia sp. researchgate.net The development of new antifungal agents is crucial due to the rise in fungal infections and the emergence of resistance to existing drugs. nih.gov

Antineoplastic and Cell Proliferation Inhibition Research.nih.govresearchgate.netnih.govworldscientificnews.comderpharmachemica.comnih.govnih.govresearchgate.netmedchemexpress.com

Derivatives of triazoloquinoline and related heterocyclic systems have been extensively studied for their potential as anticancer agents, with research focusing on their cytotoxic and antiproliferative effects on various cancer cell lines.

Quinazoline (B50416) derivatives, which share a structural relationship with quinolines, are known for their biological activity, with some being used as anticancer drugs. nih.gov Similarly, triazole moieties have been reported to possess antitumor activity. ekb.eg The combination of these two pharmacophores in triazoloquinolines and triazoloquinazolines has led to the development of compounds with significant antineoplastic potential. ekb.eg

In vitro anticancer activity of these derivatives is commonly evaluated against a panel of human cancer cell lines, such as hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). researchgate.netekb.eg For example, a series of triazoloquinazoline derivatives showed moderate cytotoxic activities against these cell lines, with some compounds exhibiting a high inhibitory effect against hepatocellular and colorectal carcinoma cells. ekb.eg

Specific derivatives have shown promising results. For instance, certain triazolo[1,5-a]quinoline derivatives demonstrated strong inhibitory effects against breast cancer (MCF-7) and moderate activity against liver carcinoma (HEPG2) cell lines. researchgate.net In another study, some 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were found to be potent antiproliferative agents, with some compounds being more potent than the reference drug erlotinib. nih.gov

The mechanism of action of these compounds is also under investigation. Some derivatives have been identified as multi-target inhibitors of key signaling proteins involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2. nih.govnih.gov For example, one compound was found to be a potent inhibitor of EGFR, BRAFV600E, and EGFRT790M. nih.gov Another study identified a nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivative as a potent VEGFR-2 inhibitor that disrupted the cell cycle and induced apoptosis in HepG2 cells. nih.gov These findings suggest that triazoloquinoline derivatives are a promising class of compounds for the development of new anticancer therapies.

Table of Anticonvulsant Activity Data

Compound Test Model ED50 (mg/kg) TD50 (mg/kg) Protective Index (PI) Reference
5-hexyloxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline (3f) MES 19.0 110.2 5.8 nih.gov
5-benzyloxy- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline (3j) MES 22.8 273.6 12.0 nih.gov
7-benzyloxyl-4,5-dihydro- nih.govnih.govresearchgate.netthiazolo[4,3-a]quinoline-1(2H)-one (3f) MES 12.3 547.5 44.5 nih.gov
5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) MES 27.4 Not Reported Not Reported ualberta.ca
5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) scPTZ 22.0 Not Reported Not Reported ualberta.ca
4-(2-(benzylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (4g) MES 23.7 284.0 12.0 nih.gov

Table of Antimicrobial Activity Data

Compound Organism Activity Reference
Triazolo[1,5-a]quinoline derivative 17 Bacillus cereus, Escherichia coli, Rhizoctonia sp. High inhibitory effect researchgate.net
Triazolo[1,5-a]quinoline derivative 4 Fusarium sp. Strong activity researchgate.net
5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol (12) Yeasts, Dermatophytes MIC: 1-16 µg/ml (yeast), 2-4 µg/ml (dermatophytes) nih.gov
5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol (16) Yeasts, Dermatophytes MIC: 1-16 µg/ml (yeast), 2-4 µg/ml (dermatophytes) nih.gov

Table of Antineoplastic Activity Data

Compound Cell Line IC50 Reference
Triazoloquinazoline derivative 9 HCT-116, HepG2 17.35 µM (HCT-116), 29.47 µM (HepG2) ekb.eg
Triazolo[1,5-a]quinoline derivative 4 MCF-7 Strong inhibitory effect researchgate.net
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one 3h EGFR, BRAFV600E, EGFRT790M 57 nM (EGFR), 68 nM (BRAFV600E), 9.70 nM (EGFRT790M) nih.gov
nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoxaline derivative 19a MCF-7, HepG2, VEGFR-2 8.2 µM (MCF-7), 5.4 µM (HepG2), 3.4 nM (VEGFR-2) nih.gov

| nih.govnih.govresearchgate.nettriazolo[4,3-c]quinazoline derivative 16 | HepG2, HCT-116 | 6.29 µM (HepG2), 2.44 µM (HCT-116) | plos.org |

Efficacy Against Diverse Cancer Cell Lines

Derivatives of the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoline and the isomeric nih.govnih.govmdpi.comtriazolo[1,5-a]quinoline scaffolds have demonstrated notable cytotoxic activities across a range of human cancer cell lines. Research has shown that modifications to the core structure can lead to potent anti-proliferative effects.

For instance, certain novel nih.govnih.govmdpi.comtriazolo[1,5-a]quinoline derivatives were evaluated for their in vitro anticancer activity against hepatocellular liver carcinoma (HEPG2) and Caucasian breast adenocarcinoma (MCF-7) cell lines. rsc.org One compound in this series showed strong inhibitory effects against the MCF-7 breast cancer line, while others exhibited moderate activity against both MCF-7 and HEPG2 cells. rsc.org Similarly, another study on new 1,2,4-triazolo quinazoline derivatives reported moderate cytotoxic activities against HEPG2, MCF-7, human prostate cancer (PC3), and colorectal carcinoma (HCT-116) cell lines. researchgate.net

Further investigations into the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline series, a related scaffold, also revealed significant anticancer potential. mdpi.com Derivatives have been tested against HepG2, HCT-116, and MCF-7 cells. mdpi.com N-Phenyl- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline-1 sulfonamide derivatives were studied on MCF-7, cervical carcinoma (HeLa), lung cancer (A549), and neuroblastoma (IMR32) cell lines, with one derivative showing higher activity than the standard drug Etoposide. mdpi.com Hybrids of quinoline and 1,2,3-triazole have also shown significant activity against leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cell lines. researchgate.net

Table 1: Anticancer Activity of nih.govnih.govmdpi.comTriazoloquinazoline Derivatives

Compound ClassCell LineActivityReference
nih.govnih.govmdpi.comTriazolo[1,5-a]quinolinesMCF-7 (Breast)Strong inhibitory effects rsc.org
nih.govnih.govmdpi.comTriazolo[1,5-a]quinolinesHEPG2 (Liver)Moderate activity rsc.org
1,2,4-Triazolo quinazolinesHCT-116 (Colorectal)Moderate (IC50: 17.35 µM) researchgate.net
1,2,4-Triazolo quinazolinesPC3 (Prostate)Moderate (IC50: 27.05 µM) researchgate.net
nih.govnih.govmdpi.comTriazolo[4,3-a]quinoxalinesA375 (Melanoma)Cytotoxic (EC50: 365 nM for best compound) mdpi.com
Quinoline-1,2,3-triazole hybridsVarious (Leukemia, Melanoma, Lung, etc.)Significant activity researchgate.net

Exploration of Potential Cellular Mechanisms of Action

The anticancer effects of nih.govnih.govmdpi.comtriazolo[4,3-a]quinoline derivatives are attributed to several cellular mechanisms. Studies suggest that these compounds can interfere with fundamental processes required for cancer cell survival and proliferation.

One of the identified mechanisms is the induction of apoptosis. A study on a nih.govnih.govmdpi.comtriazolo[3,4-a]isoquinoline chalcone (B49325) derivative in an in vivo model of Ehrlich solid carcinoma found that the compound induced oxidative stress and DNA damage. nih.gov This led to the significant upregulation of pro-apoptotic genes p53 and Bax. nih.gov Immunohistochemical analysis confirmed an increase in BAX protein and a decrease in the proliferation marker Ki-67. nih.gov Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which are structurally related, were found to act as activators of caspase-3 and caspase-8, and as up-regulators of Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov

Other research points to the inhibition of key enzymes involved in cell division and DNA replication. For example, some nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline derivatives have been evaluated as potent DNA intercalators and topoisomerase II inhibitors. mdpi.comnih.gov By inhibiting topoisomerase II, these compounds can prevent the resealing of DNA strands, leading to DNA damage and cell death. nih.gov Furthermore, a bis( nih.govnih.govmdpi.comtriazolo)[4,3-a:3′,4′-c]quinoxaline derivative was identified as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, which also induced apoptosis by arresting the cell cycle at the G2/M phase and modulating apoptotic proteins like Bax, Bcl-2, and caspases. mdpi.com

Antioxidant Capacity Investigations

The antioxidant potential of the triazoloquinoline scaffold has also been a subject of scientific inquiry. A study assessing a series of 1,2,4-triazolo[1,5-a]quinazolines for their antioxidant activities found that all tested compounds exhibited weak to high antioxidant capacity. nih.gov Using assays such as 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP), researchers identified several derivatives that demonstrated a high capacity to neutralize free radicals, comparable to the synthetic antioxidant butylated hydroxyl toluene (B28343) (BHT). nih.gov

In a separate study, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives, which combine the quinoline and triazole moieties, also displayed promising antioxidant activity. nih.gov The most effective compounds showed significant DPPH radical scavenging activity, with values of 70.6% and 73.5% at a concentration of 10 µM, which were comparable to the standard antioxidant Trolox (77.6%). nih.gov These findings suggest that the triazoloquinoline core structure may contribute to antioxidant effects, which could be beneficial in combating oxidative stress-related pathologies.

Anti-inflammatory and Analgesic Activity Studies

Derivatives of 1,2,4-triazolo[4,3-a]quinoline have been synthesized and evaluated in vivo for their anti-inflammatory and analgesic properties. nih.gov In these studies, some of the tested compounds demonstrated notable analgesic activity in the acetic acid-induced writhing test and anti-inflammatory effects in the carrageenan-induced paw edema assay in animal models. nih.gov The broader class of 1,2,4-triazole (B32235) derivatives has also been recognized for its anti-inflammatory and analgesic potential. nih.govresearchgate.net Additionally, a study on a 7-chloro-4-(piperazin-1-yl) quinoline derivative showed that it possessed both anti-inflammatory and analgesic activities, mediated by the suppression of inflammatory mediators. tbzmed.ac.ir

Adenosine (B11128) Receptor Antagonism Profiling

The triazoloquinazoline scaffold is well-known for its interaction with adenosine receptors, which are implicated in a variety of physiological processes and are therapeutic targets for conditions like neurodegenerative diseases and asthma. mdpi.com Specifically, derivatives of the nih.govnih.govmdpi.comtriazolo[1,5-c]quinazoline series have been extensively studied as adenosine receptor antagonists. nih.govnih.gov

The compound CGS 15943 (9-chloro-2-(2-furanyl) nih.govnih.govmdpi.comtriazolo[1,5-c]quinazolin-5-amine) is a non-selective antagonist with high affinity for human A1, A2A, and A3 adenosine receptors. nih.govnih.gov Structure-activity relationship studies have aimed to develop derivatives with enhanced selectivity for specific receptor subtypes. For example, modifications at the 5-amino group have yielded compounds with high potency and selectivity for the human A3 receptor. nih.gov An (R)-N5-α-methyl-(phenylacetyl) derivative was found to be the most potent at A3 receptors with a Ki value of 0.36 nM. nih.gov Other derivatives have been optimized for A2B receptor antagonism, which may be useful in treating asthma. nih.gov The A2A receptor, a target for neurodegenerative disorders, has also been a focus, with related quinazoline derivatives showing high affinity and antagonist activity. mdpi.commdpi.com

Table 2: Adenosine Receptor Binding Affinity of Triazoloquinazoline Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
CGS 15943Human A314 nM nih.gov
(R)-N5-α-methyl-(phenylacetyl) derivativeHuman A30.36 nM nih.gov
N5-diphenylacetyl derivative (13)Human A30.59 nM nih.gov
5-N-phenylacetyl derivative (12)Human A30.65 nM nih.gov
6-bromo-4-(furan-2-yl)quinazolin-2-amine (1)Human A2A20 nM mdpi.com

Antitoxoplasmosis Activity Research

While direct studies on the antitoxoplasmosis activity of 5-Ethoxy- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoline are not prominent, research into structurally related quinazoline derivatives has shown promise. A series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro activity against Toxoplasma gondii tachyzoites. nih.gov Two compounds from this series exhibited good efficacy, with IC50 values of 3 μM and 4 μM. nih.gov Molecular docking studies suggested that these compounds may act by binding to the hydrophobic pocket of T. gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.gov This indicates that the broader quinoline-based heterocyclic systems are a viable starting point for the development of new anti-toxoplasmosis agents.

Other Emerging Biological Activities within thenih.govnih.govmdpi.comTriazolo[4,3-a]quinoline Class

Beyond the activities already discussed, the nih.govnih.govmdpi.comtriazolo[4,3-a]quinoline class and its relatives have shown a wide spectrum of other biological effects.

Anticonvulsant Activity: A significant area of investigation for this scaffold has been its potential as an anticonvulsant. A series of 5-alkoxy- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoline derivatives were synthesized and evaluated in the maximal electroshock (MES) test. nih.gov The 5-hexyloxy derivative was identified as the most potent, with a median effective dose (ED50) of 19.0 mg/kg. nih.gov Another compound, 5-benzyloxy- nih.govnih.govmdpi.comtriazolo[4,3-a]quinoline, showed good activity and a better safety profile than the marketed drug carbamazepine. nih.gov Another study also highlighted a 5-(p-fluorophenyl)-4,5–dihydro-1,2,4-triazolo[4,3-a]quinoline derivative as having a strong anticonvulsant effect in both MES and subcutaneous pentylenetetrazol (scPTZ) tests. ualberta.caresearchgate.net

Antimicrobial Activity: The nih.govnih.govmdpi.comtriazolo[4,3-a]quinoline scaffold is a "privileged structure" in medicinal chemistry, also demonstrating antimicrobial properties. mdpi.comresearchgate.net Various derivatives have been found to possess antibacterial and antifungal activities. rsc.orgnih.gov For example, certain nih.govnih.govmdpi.comtriazolo[1,5-a]quinoline derivatives showed high activity against Escherichia coli, and one compound exhibited strong activity against Fusarium sp. rsc.org This broad-spectrum activity makes them interesting candidates for the development of new anti-infective agents. nih.gov

Antiviral Activity: The nih.govnih.govmdpi.comtriazolo[1,5-a]pyrimidine class, which is structurally analogous, has been noted for its antiviral properties, contributing to the diverse pharmacological profile of these fused heterocyclic systems. epa.govnih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 5 Ethoxy 1 2 3 Triazolo 4,3 a Quinoline Analogues

Correlating Substituent Effects, Including 5-Alkoxy Moieties, with Biological Activity

The biological activity of nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives is highly sensitive to the nature of substituents on the fused ring system, particularly at the 5-position. Research into a series of 5-alkoxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline derivatives has demonstrated a clear correlation between the characteristics of the alkoxy group and the compound's anticonvulsant properties. nih.gov

A key finding is that the length and nature of the carbon chain in the 5-alkoxy moiety significantly influence anticonvulsant efficacy. For instance, in anticonvulsant screenings using the maximal electroshock (MES) test, the 5-hexyloxy derivative emerged as the most potent compound within a synthesized series, with a median effective dose (ED₅₀) of 19.0 mg/kg. nih.gov In contrast, the 5-benzyloxy analogue, while also active, showed a slightly lower potency with an ED₅₀ of 22.8 mg/kg. nih.gov However, the 5-benzyloxy derivative exhibited a more favorable safety profile, with a higher protective index (PI) of 12.0 compared to 5.8 for the 5-hexyloxy derivative, indicating lower neurotoxicity relative to its anticonvulsant effect. nih.gov This suggests that while a longer, straight alkyl chain like hexyloxy may enhance binding affinity for the target, the introduction of a bulky, aromatic group like benzyloxy can modulate the activity and improve the safety margin. nih.gov

This principle extends to related heterocyclic systems. In a study on 4-alkoxy-6,9-dichloro nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoxalines, substitutions at the alkoxy position were shown to modulate anti-inflammatory activity, specifically the inhibition of cytokines TNF-α and IL-6. nih.gov This underscores the general importance of the alkoxy substituent in determining the pharmacological profile of these types of fused triazolo-heterocycles. The SAR data from these studies indicate that lipophilicity and steric factors of the 5-alkoxy group are critical determinants of biological activity.

Anticonvulsant Activity of 5-Alkoxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline Analogues nih.gov
CompoundSubstituent at 5-positionMES ED₅₀ (mg/kg)Protective Index (PI)
5-Hexyloxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinolineHexyloxy19.05.8
5-Benzyloxy- nih.govresearchgate.netnih.govtriazolo[4,3-a]quinolineBenzyloxy22.812.0

Rational Design Strategies for Optimizing Pharmacological Profiles

Rational design strategies are fundamental to optimizing the pharmacological profiles of nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline analogues. These approaches leverage existing knowledge of target structures and SAR to guide the synthesis of more effective and selective molecules. researchgate.netresearchgate.net

One prominent strategy involves bioisosteric replacement. In the development of novel dual c-Met/VEGFR-2 inhibitors, the quinoline (B57606) core of a known inhibitor, foretinib, was replaced with a nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine scaffold. nih.gov This modification, based on the principle of bioisosterism, aimed to retain or improve the desired biological activity while potentially altering other properties like selectivity or metabolism. This approach led to the discovery of potent inhibitors, validating the triazolopyrazine core as a viable pharmacophore. nih.gov

Another powerful rational design tool is the use of Quantitative Structure-Activity Relationship (QSAR) modeling. researchgate.netmdpi.com QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com This ligand-based approach allows for the prediction of the activity of untested analogues and provides insights into the key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern potency. By identifying these crucial features, medicinal chemists can design new derivatives with a higher probability of success, thereby streamlining the drug discovery process. researchgate.net For example, a typical design approach for kinase inhibitors based on a related scaffold involved the systematic modification of four distinct molecular moieties, labeled A, B, C, and D, to optimize interactions with the target enzyme. nih.gov This modular approach allows for fine-tuning of the molecule's properties to achieve the desired pharmacological profile. nih.gov

Investigation of Key Pharmacophoric Elements within the Fused Ring System

Identifying the key pharmacophoric elements within the nih.govresearchgate.netnih.govtriazolo[4,3-a]quinoline fused ring system is essential for understanding its mechanism of action and for designing new, potent analogues. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The fused heterocyclic core itself is a primary pharmacophoric element. The quinoline nucleus is a well-established scaffold in medicinal chemistry, known for its ability to participate in various biological interactions. nih.gov The fusion of the 1,2,4-triazole (B32235) ring creates a rigid, planar system that presents specific hydrogen bond donors and acceptors to biological targets. nih.gov

Studies on related compounds have confirmed the importance of the triazole moiety. For instance, the introduction of a nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine core was found to be a successful strategy in developing potent antitumor agents, indicating that this specific fused triazole system is an active pharmacophore. nih.gov Similarly, the incorporation of 1,2,4-triazolyl fragments into other heterocyclic systems has been used to generate compounds with significant antiviral activity. nih.gov

Further analysis of SAR data reveals the importance of specific substitution points. As discussed, the 5-position is a critical site for modulation, where alkoxy substituents can significantly impact potency and safety. nih.gov In other related systems, such as 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, the presence of a phenyl group on the triazole ring was found to be important for antiproliferative action, highlighting that substituents on the triazole portion of the molecule are also key pharmacophoric features. nih.gov Therefore, the essential pharmacophore for this class of compounds can be described as the rigid triazolo-quinoline core, with the 5-position being a key vector for introducing substituents that modulate lipophilicity and steric interactions with the biological target.

Computational Investigations and Mechanistic Elucidation of 5 Ethoxy 1 2 3 Triazolo 4,3 a Quinoline Interactions

Molecular Docking and Ligand-Receptor Interaction Modeling

There is no available information from published studies detailing the molecular docking of 5-Ethoxy- d-nb.infotandfonline.comresearchgate.nettriazolo[4,3-a]quinoline into the active site of any specific biological target. Research in this area for analogous compounds often involves identifying potential protein targets and using computational algorithms to predict the most likely binding orientation of the ligand within the protein's binding pocket. Such studies for other triazoloquinolines have explored interactions with targets like DNA gyrase or various kinases, but these findings cannot be extrapolated to the specific title compound without direct investigation.

Theoretical Mechanistic Studies Supporting Biological Observations

No theoretical studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) or molecular dynamics simulations, have been published that would elucidate the mechanism of action for 5-Ethoxy- d-nb.infotandfonline.comresearchgate.nettriazolo[4,3-a]quinoline at a molecular level. These types of studies are essential for understanding the dynamic behavior of a ligand-receptor complex and for providing a theoretical foundation for experimentally observed biological activities.

Prospective Research Directions for 5 Ethoxy 1 2 3 Triazolo 4,3 a Quinoline and Analogues

Innovation in Synthetic Methodologies for Enhanced Efficiency and Scalability

The traditional synthesis of 5-alkoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline derivatives commences from 4-hydroxyquinolin-2(1H)-one. nih.gov While effective for laboratory-scale synthesis, future research necessitates the development of more efficient, scalable, and environmentally benign methodologies.

Modern synthetic techniques offer promising avenues for improvement. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and enhance the purity of various heterocyclic compounds, including triazoloquinazolinones and quinoline (B57606) derivatives. beilstein-journals.orgbenthamdirect.com The application of MAOS to the synthesis of 5-Ethoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline could significantly accelerate the preparation of analogue libraries for structure-activity relationship (SAR) studies. For instance, the cyclization step to form the triazole ring could be a key target for microwave-assisted optimization. rsc.orgrsisinternational.org

Furthermore, the exploration of novel catalytic systems, such as copper-based catalysts for "click chemistry" approaches, could open new synthetic routes to functionalized triazoloquinolines. researchgate.net These methods offer high regioselectivity and compatibility with a wide range of functional groups, facilitating the creation of diverse analogues.

Advanced Pharmacological Screening for Novel Bioactivities

While the anticonvulsant properties of 5-alkoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinolines are established, the full therapeutic potential of this scaffold remains largely unexplored. nih.gov The broader family of triazole-containing compounds has demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. researchgate.netmdpi.comphyschemres.orgmicrobiologyjournal.org

Future research should employ high-throughput screening (HTS) and phenotypic screening to uncover novel bioactivities of 5-Ethoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline and its analogues. rsc.orgenamine.netlifechemicals.com HTS allows for the rapid testing of large compound libraries against specific molecular targets, while phenotypic screening can identify compounds that produce a desired effect in a cellular or organismal model without a preconceived target. nih.govotavachemicals.com

Phenotypic screening libraries, often enriched with structurally diverse and biologically relevant molecules, can be a powerful tool for discovering new therapeutic applications. enamine.netlifechemicals.com Screening a library of 5-Ethoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline analogues in various disease models, such as cancer cell lines, pathogenic bacteria, and viral replication assays, could reveal unexpected activities. For example, related nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline derivatives have shown cytotoxic activities against melanoma cell lines.

The following table summarizes the reported biological activities of the broader triazoloquinoline and triazoloquinoxaline families, suggesting potential areas for advanced pharmacological screening of 5-Ethoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline analogues.

Biological ActivityCompound FamilyReference
Anticonvulsant5-alkoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinolines nih.gov
Analgesic and Anti-inflammatory1,2,4-triazolo[4,3-a]quinoline derivatives frontiersin.org
Antitumor1,2,4-triazolo[4,3-a]quinoxaline derivatives benthamdirect.com
Antimicrobial1,2,4-triazolo[4,3-a]quinoxaline derivatives nih.gov
Antiviral1,2,4-triazolo[4,3-a]quinoxaline derivatives nih.gov
A2B Receptor Antagonism nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline derivatives nih.gov

Development of Targeted Analogues Based on SAR and Computational Insights

The initial structure-activity relationship (SAR) studies on 5-alkoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinolines have provided valuable insights. For instance, the anticonvulsant activity is influenced by the nature of the alkoxy group at the 5-position. nih.gov To further refine the therapeutic potential of these compounds, a more systematic approach combining SAR with computational modeling is essential.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the chemical structure of the analogues with their biological activity. physchemres.orgconicet.gov.ar These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective analogues. QSAR studies have been successfully applied to other anticonvulsant agents, demonstrating their utility in this therapeutic area. conicet.gov.arsemanticscholar.org

Molecular docking simulations can provide insights into the potential binding modes of 5-Ethoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline analogues with their biological targets. nih.govmdpi.comnih.gov By identifying key interactions between the ligand and the target protein, medicinal chemists can design modifications to enhance binding affinity and selectivity. For example, docking studies on related nih.govnih.govrsc.orgtriazolo[4,3-a]quinoxaline derivatives have been used to rationalize their activity as A2B receptor antagonists and anticancer agents. nih.govresearchgate.net

The following table outlines a hypothetical workflow for the development of targeted analogues:

StepDescriptionTechniques
1. Initial SARSynthesize and test a focused library of analogues to establish initial structure-activity relationships.Parallel synthesis, in vitro/in vivo screening
2. QSAR ModelingDevelop a QSAR model based on the initial SAR data to predict the activity of new analogues.2D-QSAR, 3D-QSAR
3. Target IdentificationIdentify the molecular target(s) responsible for the observed biological activity.Chemical proteomics, affinity chromatography
4. Molecular DockingPerform docking studies of the lead compounds into the identified target's binding site.Homology modeling, molecular dynamics simulations
5. Rational DesignDesign new analogues with improved predicted activity and selectivity based on QSAR and docking results.Computer-aided drug design (CADD)
6. Synthesis and EvaluationSynthesize the designed analogues and evaluate their biological activity to validate the models.Organic synthesis, biological assays

Interdisciplinary Research Approaches in Chemical Biology and Medicinal Chemistry

The full elucidation of the therapeutic potential of 5-Ethoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline and its analogues requires a collaborative, interdisciplinary approach that integrates chemical biology and medicinal chemistry.

A crucial aspect of this is target identification . While a compound may show promising phenotypic effects, understanding its mechanism of action at the molecular level is key to its development as a drug. nih.govfrontiersin.org Chemical biology offers powerful tools for this purpose. For instance, a bioactive compound can be modified to create a chemical probe by incorporating a reporter tag (e.g., a fluorescent dye or biotin) or a reactive group for covalent labeling. rsc.org These probes can then be used in techniques like activity-based protein profiling (ABPP) to identify the protein targets within a complex biological system. rsc.org The triazole moiety itself has been utilized in the development of such probes due to its stable and biocompatible nature. researchgate.net

Once a target is identified, medicinal chemistry strategies can be employed to optimize the lead compound's properties, including its potency, selectivity, and pharmacokinetic profile. nih.gov This iterative process of design, synthesis, and testing, informed by both computational and biological data, is central to modern drug discovery.

The integration of these disciplines can be summarized as follows:

Medicinal Chemistry provides the tools to synthesize diverse libraries of analogues and optimize lead compounds.

Chemical Biology offers strategies to identify the molecular targets and elucidate the mechanism of action of bioactive compounds.

Computational Chemistry provides in silico models to predict activity, guide compound design, and understand ligand-target interactions.

By leveraging these synergistic approaches, researchers can unlock the full therapeutic potential of 5-Ethoxy- nih.govnih.govrsc.orgtriazolo[4,3-a]quinoline and its analogues, paving the way for the development of novel therapeutics for a range of diseases.

Q & A

Q. How is chronic toxicity evaluated to determine therapeutic indices?

  • Methodology :
  • 28-Day Repeated Dose Study : Administer 1/10th LD₅₀ daily to rats. Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine).
  • Therapeutic Index (TI) : TI = LD₅₀ / ED₅₀; values >10 indicate safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.